![molecular formula C18H25NO4 B1597539 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid CAS No. 959578-52-0](/img/structure/B1597539.png)
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid, or tBOC-MBP, is a cyclic acid molecule that is commonly used as a reagent in organic synthesis and in laboratory experiments. It has a wide range of applications in the pharmaceutical and chemical industries, and is also used in research and development in the areas of biochemistry and pharmacology.
Scientific Research Applications
Synthesis of Chiral Amines
Boc-®-gamma-(2-methyl-benzyl)-L-proline: is used as a substrate in the synthesis of chiral amines . Chiral amines are crucial in the production of pharmaceuticals and agrochemicals due to their ability to create enantioselective environments, which can lead to more effective and less toxic compounds.
Resolution of Racemic Mixtures
This compound plays a role in the resolution of racemic mixtures, particularly in the synthesis of (S)-α-amino phosphonates and R-α-aminonitriles . The ability to separate and utilize specific enantiomers is vital for the development of drugs with targeted actions and minimal side effects.
Organic Synthesis
The compound is involved in organic synthesis, where it aids in the introduction of benzyl groups . These groups are significant in modifying the physical and chemical properties of molecules, which can enhance their therapeutic potential or alter their biological activity.
Catalysis
It may be used as a catalyst in certain reactions, leveraging its chiral structure to influence the outcome of synthesis processes . This application is particularly important in creating substances with high purity and specific configurations.
properties
IUPAC Name |
(2S,4R)-4-[(2-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-12-7-5-6-8-14(12)9-13-10-15(16(20)21)19(11-13)17(22)23-18(2,3)4/h5-8,13,15H,9-11H2,1-4H3,(H,20,21)/t13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUUPMRYVHHJQL-HIFRSBDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376018 | |
Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
959578-52-0 | |
Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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